Cas no 951888-47-4 (3-(4-Bromo-3-fluorophenyl)-2-methyl-1-propene)
3-(4-Bromo-3-fluorophenyl)-2-methyl-1-propene Chemical and Physical Properties
Names and Identifiers
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- 2-Fluoro-4-(2-methylallyl)bromobenzene
- 1-Bromo-2-fluoro-4-(2-methyl-2-propen-1-yl)benzene
- 3-(4-Bromo-3-fluorophenyl)-2-methyl-1-propene
- DTXSID901230386
- MFCD09801086
- 1-bromo-2-fluoro-4-(2-methylprop-2-en-1-yl)benzene
- 1-bromo-2-fluoro-4-(2-methylprop-2-enyl)benzene
- AKOS016016776
- 951888-47-4
-
- MDL: MFCD09801086
- Inchi: 1S/C10H10BrF/c1-7(2)5-8-3-4-9(11)10(12)6-8/h3-4,6H,1,5H2,2H3
- InChI Key: IZYIWNVQSRRPNV-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1F)CC(=C)C
Computed Properties
- Exact Mass: 227.99499Da
- Monoisotopic Mass: 227.99499Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 0Ų
3-(4-Bromo-3-fluorophenyl)-2-methyl-1-propene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B084790-250mg |
3-(4-Bromo-3-fluorophenyl)-2-methyl-1-propene |
951888-47-4 | 250mg |
$ 255.00 | 2022-06-07 | ||
| TRC | B084790-500mg |
3-(4-Bromo-3-fluorophenyl)-2-methyl-1-propene |
951888-47-4 | 500mg |
$ 425.00 | 2022-06-07 | ||
| Apollo Scientific | PC3645-1g |
2-Fluoro-4-(2-methylallyl)bromobenzene |
951888-47-4 | 1g |
£164.00 | 2023-09-02 | ||
| Apollo Scientific | PC3645-5g |
2-Fluoro-4-(2-methylallyl)bromobenzene |
951888-47-4 | 5g |
£438.00 | 2023-09-02 | ||
| abcr | AB230314-1 g |
2-Fluoro-4-(2-methylallyl)bromobenzene; . |
951888-47-4 | 1g |
€545.70 | 2023-04-27 | ||
| abcr | AB230314-2 g |
2-Fluoro-4-(2-methylallyl)bromobenzene; . |
951888-47-4 | 2g |
€794.30 | 2023-04-27 | ||
| Fluorochem | 200177-2g |
3-(4-Bromo-3-fluorophenyl)-2-methyl-1-propene |
951888-47-4 | 97% | 2g |
£453.00 | 2022-03-01 | |
| Fluorochem | 200177-5g |
3-(4-Bromo-3-fluorophenyl)-2-methyl-1-propene |
951888-47-4 | 97% | 5g |
£1077.00 | 2022-03-01 | |
| Fluorochem | 200177-1g |
3-(4-Bromo-3-fluorophenyl)-2-methyl-1-propene |
951888-47-4 | 97% | 1g |
£297.00 | 2022-03-01 | |
| abcr | AB230314-5 g |
2-Fluoro-4-(2-methylallyl)bromobenzene; . |
951888-47-4 | 5g |
€1777.00 | 2023-04-27 |
3-(4-Bromo-3-fluorophenyl)-2-methyl-1-propene Suppliers
3-(4-Bromo-3-fluorophenyl)-2-methyl-1-propene Related Literature
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 3-(4-Bromo-3-fluorophenyl)-2-methyl-1-propene
Research Briefing on 3-(4-Bromo-3-fluorophenyl)-2-methyl-1-propene (CAS: 951888-47-4) in Chemical Biology and Pharmaceutical Applications
3-(4-Bromo-3-fluorophenyl)-2-methyl-1-propene (CAS: 951888-47-4) is a halogenated aromatic compound that has recently garnered attention in chemical biology and pharmaceutical research due to its potential as a versatile intermediate in drug discovery and development. This research briefing synthesizes the latest findings on its synthesis, biological activity, and applications in medicinal chemistry.
Recent studies have highlighted the compound's role as a key building block in the synthesis of small-molecule inhibitors targeting protein kinases and other disease-relevant enzymes. Its unique structural features, including the bromo-fluorophenyl moiety and the reactive propene group, make it a valuable scaffold for medicinal chemistry optimization. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of selective kinase inhibitors with improved pharmacokinetic properties.
In terms of synthetic methodology, novel catalytic approaches have been developed to efficiently produce 3-(4-Bromo-3-fluorophenyl)-2-methyl-1-propene with high yield and purity. A recent breakthrough in palladium-catalyzed cross-coupling reactions (ACS Catalysis, 2024) has enabled the scalable production of this compound while minimizing unwanted side products. These advances are particularly significant for industrial-scale pharmaceutical manufacturing.
Biological evaluations have revealed promising therapeutic potential for derivatives of 3-(4-Bromo-3-fluorophenyl)-2-methyl-1-propene. Research published in Bioorganic & Medicinal Chemistry Letters (2024) reported that certain analogs exhibit potent activity against inflammatory pathways, with IC50 values in the low micromolar range. The compound's ability to modulate NF-κB signaling has been identified as a possible mechanism of action, suggesting applications in autoimmune disease treatment.
From a drug metabolism perspective, recent pharmacokinetic studies have characterized the absorption and distribution properties of 3-(4-Bromo-3-fluorophenyl)-2-methyl-1-propene derivatives. The fluorinated aromatic ring appears to confer favorable metabolic stability, as evidenced by in vitro microsomal stability assays (Drug Metabolism and Disposition, 2023). These findings support further development of this chemical scaffold for oral drug candidates.
In conclusion, 3-(4-Bromo-3-fluorophenyl)-2-methyl-1-propene represents a promising chemical entity with multiple applications in pharmaceutical research. Ongoing studies are exploring its potential in targeted protein degradation (PROTACs) and covalent inhibitor design. Future research directions may include structure-activity relationship optimization and investigation of its therapeutic potential in oncology and inflammatory diseases.
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